molecular formula C17H14O7S B2895036 3-(2,5-dimethoxy-benzenesulfonyl)-7-hydroxy-chromen-2-one CAS No. 1550697-69-2

3-(2,5-dimethoxy-benzenesulfonyl)-7-hydroxy-chromen-2-one

Cat. No.: B2895036
CAS No.: 1550697-69-2
M. Wt: 362.35
InChI Key: HOJLUPIXOGPSAW-UHFFFAOYSA-N
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Description

3-((2,5-Dimethoxyphenyl)sulfonyl)-7-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a sulfonyl group attached to a dimethoxyphenyl ring and a hydroxy group on the chromen-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxy-benzenesulfonyl)-7-hydroxy-chromen-2-one typically involves multi-step organic reactions. One common method includes the sulfonylation of 2,5-dimethoxyphenyl with a suitable sulfonyl chloride, followed by cyclization with a hydroxychromenone derivative under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((2,5-Dimethoxyphenyl)sulfonyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide compounds.

Scientific Research Applications

3-((2,5-Dimethoxyphenyl)sulfonyl)-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxy-benzenesulfonyl)-7-hydroxy-chromen-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, while the chromen-2-one structure may interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile: Similar in structure but with different functional groups.

    2,5-Dimethoxyamphetamine: Shares the dimethoxyphenyl moiety but differs in overall structure and applications.

Uniqueness

3-((2,5-Dimethoxyphenyl)sulfonyl)-7-hydroxy-2H-chromen-2-one is unique due to the combination of its sulfonyl and chromen-2-one structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)sulfonyl-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7S/c1-22-12-5-6-13(23-2)15(9-12)25(20,21)16-7-10-3-4-11(18)8-14(10)24-17(16)19/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJLUPIXOGPSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)C2=CC3=C(C=C(C=C3)O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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